8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound featuring multiple functional groups, including imidazole and purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation reaction between 1H-imidazole and appropriate derivatives of purine. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the imidazole-purine linkage.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistency and efficiency. The use of automated synthesis platforms can also help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole and purine rings can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the functional groups.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Medicine: : Potential therapeutic applications include its use as a drug candidate for various diseases.
Industry: : It can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The imidazole and purine rings can bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific arrangement of imidazole and purine rings. Similar compounds include other purine derivatives and imidazole-containing molecules. the presence of both functional groups in this particular structure sets it apart and may confer unique properties and applications.
List of Similar Compounds
Purine derivatives
Imidazole-containing molecules
Other heterocyclic compounds
Properties
IUPAC Name |
6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c1-10-8-22-11-12(19(2)15(24)18-13(11)23)17-14(22)21(10)6-3-5-20-7-4-16-9-20/h4,7-9H,3,5-6H2,1-2H3,(H,18,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLWIRLCYKDMHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)NC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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